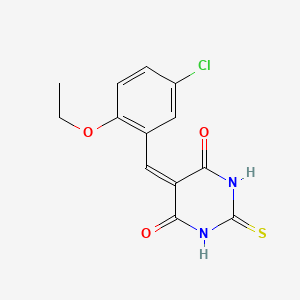![molecular formula C16H16ClNOS B5711214 N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as CMPTA and falls under the category of thioacetamides. In
Wirkmechanismus
The mechanism of action of CMPTA is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. CMPTA has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
CMPTA has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth and metastasis. Additionally, CMPTA has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMPTA in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, CMPTA has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using CMPTA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CMPTA. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CMPTA and its potential as a drug candidate for the treatment of various diseases. Another area of interest is the development of novel derivatives of CMPTA that can have improved pharmacological properties and activity against specific disease targets.
In conclusion, N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a promising compound that has potential applications in various research areas. Its synthesis method is relatively simple, and it has been reported to have a broad spectrum of activity against various cancer cell lines. Further research is needed to fully understand the mechanism of action of CMPTA and its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of CMPTA involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylphenylthiourea in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
CMPTA has been extensively studied for its potential applications in various research areas such as medicinal chemistry, drug discovery, and cancer research. It has been reported to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. CMPTA has also been shown to have antifungal and antibacterial activity. Additionally, it has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)20-10-16(19)18-13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUOSXOCPYOPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)